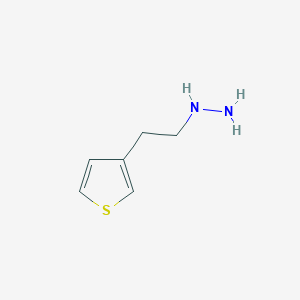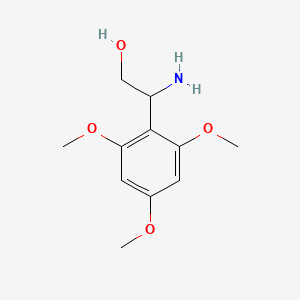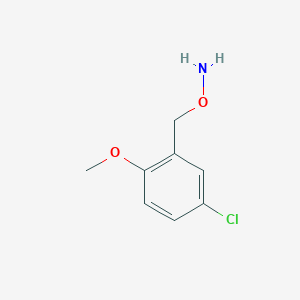
o-(5-Chloro-2-methoxybenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(5-Chloro-2-methoxybenzyl)hydroxylamine: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with a chlorine atom and a methoxy group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(5-Chloro-2-methoxybenzyl)hydroxylamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: o-(5-Chloro-2-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: o-(5-Chloro-2-methoxybenzyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is employed in the formation of oximes and hydrazones, which are important in organic synthesis .
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: It is used as a building block in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of o-(5-Chloro-2-methoxybenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound can also undergo redox reactions, where it can be oxidized or reduced, leading to the formation of different products .
Comparación Con Compuestos Similares
o-(4-Methoxybenzyl)hydroxylamine: Similar structure but with a methoxy group at the 4-position instead of the 5-position.
5-Chloro-2-methoxyaniline: Similar structure but with an amino group instead of a hydroxylamine group.
O-Benzoylhydroxylamines: Compounds with a benzoyl group attached to the hydroxylamine.
Uniqueness: o-(5-Chloro-2-methoxybenzyl)hydroxylamine is unique due to the presence of both a chlorine atom and a methoxy group on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes.
Propiedades
Fórmula molecular |
C8H10ClNO2 |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
O-[(5-chloro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3 |
Clave InChI |
GFGYMCCYOCCAON-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

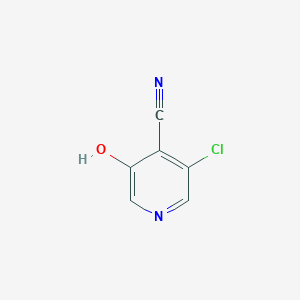

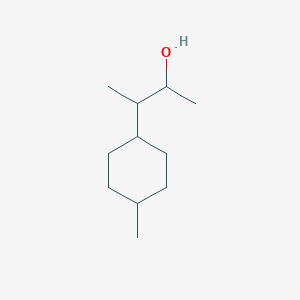

![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)


